C5 as the Kinase Pharmacophoric Anchor: Pathway-Level Target Space Divergence vs. 2-Methanamine Regioisomer
Patent EP2940022 explicitly claims that only furo[3,2-b]pyridines bearing substitution at least at position 5 function as protein kinase inhibitors or modulators [1]. In contrast, the 2-substituted furo[3,2-b]pyridine series—accessed via the 2-methanamine regioisomer (CAS 153863-90-2)—has been developed exclusively as melatonin MT₁/MT₂ receptor ligands, with no reported kinase activity [2]. This constitutes a qualitative but fundamental pathway-level divergence: the 5-methanamine building block directs synthesis toward the kinome, whereas the 2-methanamine analog routes toward GPCR targets. Note: Direct head-to-head biochemical comparison of the bare methanamine building blocks is not available in the public literature; the differentiation is established at the level of the derivatized pharmacophore series.
| Evidence Dimension | Target class engagement by substitution position (pathway divergence) |
|---|---|
| Target Compound Data | 5-substituted furo[3,2-b]pyridines → CLK and HIPK kinase inhibition; representative probe MU1210 IC₅₀: CLK1 = 8 nM, CLK2 = 20 nM, CLK4 = 12 nM [3] |
| Comparator Or Baseline | 2-substituted furo[3,2-b]pyridines → melatonin MT₁/MT₂ receptor modulation (Couhert et al., 2016); no kinase inhibition reported |
| Quantified Difference | Pathway-level qualitative divergence: kinome (5-substituted) vs. GPCR melatoninergic (2-substituted); MU1210 CLK1/CLK3 selectivity >375-fold [3] |
| Conditions | Biochemical kinase inhibition (NanoBRET, 210-kinase panel) [3]; melatonin receptor binding assays (2-[¹²⁵I]-iodomelatonin displacement) [2] |
Why This Matters
A procurement decision between the 5-methanamine and 2-methanamine building block determines which entire target class the downstream synthesis program will address, making interchange impossible without abandoning the intended biological project.
- [1] EP2940022B1. Furopyridines as inhibitors of protein kinases. European Patent Office, published 2020-09-02. View Source
- [2] Couhert A, Delagrange P, Caignard DH, Chartier A, Suzenet F, Guillaumet G. Synthesis of 2-arylfuro[3,2-b]pyridines: Effect of the C2-aryl group on melatoninergic activity. Eur J Med Chem. 2016;109:268-275. View Source
- [3] Němec V, Maier L, Berger BT, Chaikuad A, Drápela S, Souček K, Knapp S, Paruch K. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Eur J Med Chem. 2021;215:113299. PMID: 33636538. View Source
